molecular formula C18H13NO4 B2882554 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 610764-16-4

2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2882554
CAS No.: 610764-16-4
M. Wt: 307.305
InChI Key: MYJZTTIERDRQRQ-UHFFFAOYSA-N
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Description

2-((3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chromene derivative characterized by a 2-methoxyphenyl substituent at position 3, a 4-oxo group on the chromene core, and an acetonitrile-linked oxy group at position 5. Chromene derivatives are widely studied for their pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-16-5-3-2-4-13(16)15-11-23-17-10-12(22-9-8-19)6-7-14(17)18(15)20/h2-7,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZTTIERDRQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules within the cell.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. It could potentially alter cellular functions, gene expression, or metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets.

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a member of the chromenone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3C_{19}H_{17}NO_3, with a molecular weight of 313.35 g/mol. The structure includes a chromenone backbone substituted with a methoxyphenyl group and an acetonitrile moiety, which may influence its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds within the chromenone class have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives have been reported to exhibit moderate inhibition against COX-2 and lipoxygenases (LOX) .
  • Anticancer Properties : In vitro studies have demonstrated that certain chromenone derivatives can induce apoptosis in cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the modulation of apoptotic pathways and inhibition of key survival signals .
  • Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways, particularly COX and LOX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Cell Cycle Arrest and Apoptosis Induction : In cancer cells, chromenone derivatives have been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis through the activation of caspases .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • In Vitro Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. It was found that compounds with methoxy substitutions exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, indicating their potential as anticancer agents .
  • Anti-inflammatory Activity Testing : In another investigation, derivatives were tested for their ability to inhibit COX enzymes. Results indicated that specific modifications on the chromenone structure enhanced inhibitory activity, suggesting that structural optimization can lead to more potent anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Table 2: Cytotoxicity IC50 Values for Related Compounds

CompoundCell LineIC50 (µM)
Compound A (Methoxy-substituted)MCF-715
Compound B (Non-substituted)MCF-730
Compound C (Halogen-substituted)MCF-720

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2-((3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (Target) 3-(2-methoxyphenyl), 7-oxyacetonitrile C₁₈H₁₃NO₅ 323.3 - Electron-donating 2-methoxy group may enhance solubility.
{[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile 3-(3-methoxyphenoxy), 7-oxyacetonitrile C₁₈H₁₃NO₅ 323.3 - 3-Methoxyphenoxy substitution alters steric bulk and electronic effects.
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl carbamate (Compound 20) 3-(4-methoxyphenyl), 7-oxyethyl carbamate C₂₄H₂₆NO₆ 424.4 - Carbamate group enhances bioavailability and enzyme-targeting potential.
2-((3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile 3-(2-ethoxyphenoxy), 2-methyl, 7-oxyacetonitrile C₂₀H₁₆NO₅ 350.3 - Ethoxy and methyl groups increase lipophilicity (logP ~2.8 estimated).
2-((3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)propanoate derivatives 3-(4-chlorophenyl), 7-oxypropanoate C₂₀H₁₅ClO₆ 386.8 - Chlorine atom enhances electronegativity and membrane permeability.

Key Observations:

  • Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may confer distinct electronic effects compared to 3- or 4-methoxy analogs. For example, 4-methoxy substitution in Compound 20 is associated with acetylcholinesterase (AChE) inhibition , while 3-methoxy analogs () may exhibit altered binding due to steric hindrance.
  • Functional Groups : The acetonitrile moiety in the target compound likely enhances reactivity and hydrogen-bonding capacity compared to ester or carbamate derivatives (e.g., ).
  • Lipophilicity : Trifluoromethyl groups (e.g., in ’s derivative) significantly increase logP (~3.5 estimated), whereas methoxy groups balance solubility and membrane penetration .

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